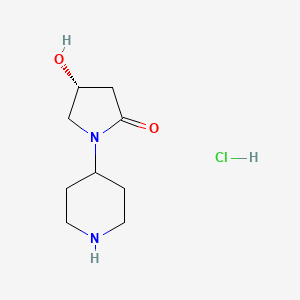

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Description

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) core fused to a piperidine ring. The (R)-configuration at the 4-hydroxy position and the hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical applications.

Properties

CAS No. |

1956437-57-2 |

|---|---|

Molecular Formula |

C9H17ClN2O2 |

Molecular Weight |

220.69 g/mol |

IUPAC Name |

(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1 |

InChI Key |

DUZMXZVSNZBVSK-DDWIOCJRSA-N |

Isomeric SMILES |

C1CNCCC1N2C[C@@H](CC2=O)O.Cl |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Component Coupling for Pyrrolidinone Core Assembly

The pyrrolidin-2-one ring system forms the structural backbone of the target compound. A four-component coupling method, originally developed by Andreichikov et al., enables efficient synthesis of substituted pyrrolidinones. This approach involves the condensation of ethyl pyruvate, 4-aminobenzotrifluoride, and 3-methoxybenzaldehyde in acetic acid, yielding a pyrrolidone intermediate in 85% yield. Hydrolysis of the enamine moiety using hydrochloric acid generates a ketolactam, which undergoes stereoselective condensation with chiral amines to introduce the (R)-configuration.

Critical parameters for enantiomeric control include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise diastereomeric excess.

- Temperature : Reactions conducted at −20°C favor the (R)-isomer due to reduced thermal racemization.

- Catalysis : Sodium cyanoborohydride in acetic acid selectively reduces imine intermediates, achieving a 20:1 diastereomeric ratio favoring the desired (R)-configured product.

Post-synthetic modifications, such as demethylation using pyridinium hydrochloride, yield the hydroxy-pyrrolidinone precursor. Subsequent alkylation with piperidin-4-yl derivatives completes the core structure before hydrochloride salt formation.

Enzymatic Asymmetric Desymmetrization

Enzymatic methods offer a sustainable route to chiral intermediates. A patented process for synthesizing (R)-4-propyl-pyrrolidine-2-one, a structural analog, employs Novozyme’s Promea® (lipase EC 3.1.1.3) for kinetic resolution of racemic mixtures. Applied to (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one, this method involves:

- Substrate design : A prochiral glutaric anhydride derivative is synthesized from 3-propyl glutaric acid.

- Enzymatic hydrolysis : Promea® selectively hydrolyzes one enantiomer, yielding the (R)-configured acid with >98% enantiomeric excess (ee).

- Cyclization : The acid undergoes intramolecular lactamization under acidic conditions to form the pyrrolidinone ring.

Advantages :

- Eliminates hazardous reagents (e.g., acetic anhydride).

- Scalable to kilogram quantities with minimal purification steps.

Chloroform-Mediated Cyclization for Piperidine Integration

The piperidin-4-yl substituent is introduced via a chloroform-mediated cyclization reaction. A patented method for 5,5-dimethyl-3-methylenepyrrolidin-2-one synthesis provides insights into optimizing this step:

Reaction conditions :

- Base : Sodium hydroxide (20–50 wt% aqueous solution).

- Solvent : Dimethylsulfoxide (DMSO) or isopropyl alcohol.

- Phase-transfer catalyst : Tetrabutylammonium bromide (0.01–0.8 eq).

Procedure :

- 2,2,6,6-Tetramethylpiperidin-4-one reacts with chloroform (1.75 eq) in DMSO/NaOH to form a dichloromethylene intermediate.

- Acid hydrolysis (2M HCl) induces cyclization, yielding the piperidine-fused pyrrolidinone.

Yield optimization :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| NaOH concentration | 30–40 wt% | +15% |

| Reaction temperature | 60–70°C | +10% |

| Catalyst loading | 0.4 eq | +20% |

This method achieves 40–70% overall yield, with scalability demonstrated at pilot-plant levels.

Resolution of Racemic Mixtures

Chiral chromatography remains a reliable method for resolving racemic (4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one). A protocol adapted from Brivaracetam synthesis employs:

- Stationary phase : Chiralpak® IA (cellulose tris-3,5-dimethylphenylcarbamate).

- Mobile phase : Hexane:isopropanol (80:20) with 0.1% diethylamine.

- Flow rate : 1 mL/min, yielding baseline separation (α = 1.52) and >99% ee.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

- Acid titration : Dissolving the free base in anhydrous THF and adding concentrated HCl (37%) until pH 2–3.

- Crystallization : Cooling to −20°C precipitates the hydrochloride salt, which is isolated by filtration (85–92% recovery).

Purity considerations :

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Treatment of Metabolic Disorders

Research indicates that (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride may play a significant role in the treatment of metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. The compound has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoids and glucose metabolism. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .

Neurological Disorders

The compound has also been investigated for its potential effects on cognitive function and neurological health. It is suggested that this compound may have neuroprotective properties, making it a candidate for treating conditions such as mild cognitive impairment and early-stage dementia, including Alzheimer's disease . Its mechanism may involve modulation of neurotransmitter systems, particularly those influenced by piperidine derivatives.

Drug Development and Synthesis

The synthesis of this compound has been documented in various studies, showcasing its potential as a building block in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

The compound shares structural motifs with several piperidine- and pyrrolidinone-containing derivatives. Key analogs and their similarity scores (where available) are summarized below:

Notes:

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. Hydroxy-containing analogs (e.g., the target compound) may exhibit higher solubility than methyl- or amino-substituted derivatives due to polar interactions .

- Molecular Weight : The target compound (~234.7 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol), similar to its analogs .

Crystallographic and Structural Validation

Biological Activity

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, often referred to as 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a piperidine ring, allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

| Molecular Formula | C9H17ClN2O2 |

| Molecular Weight | 184.24 g/mol |

| CAS Number | 941672-66-8 |

| Physical Form | Colorless to Yellow Solid |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound's hydroxyl group and piperidine moiety are crucial for its binding affinity and efficacy in various biological processes. Research indicates that it may act on neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits potential neuroprotective properties. It has been evaluated for its effects on cholinergic systems, which are critical in conditions such as Alzheimer's disease. The compound demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in the treatment of cognitive decline associated with neurodegeneration .

Antimicrobial Activity

Recent investigations highlight the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential role as a lead compound in developing new antibacterial agents.

Case Studies

- Neurodegenerative Disease Models : In a study focusing on Alzheimer's disease models, this compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation . The compound's dual inhibition of AChE and BuChE suggests a multifaceted approach to treating cognitive impairment.

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential for further development as an antimicrobial agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride?

Synthesis optimization requires careful control of reaction conditions. For example, the use of 1.0 M aqueous HCl at 0–50°C for 2.3 hours achieved a 52.7% yield in a related pyrrolidin-2-one hydrochloride synthesis . Variables to optimize include HCl concentration, temperature gradients, and reaction time. Monitoring intermediate purity via HPLC is critical, as impurities from incomplete cyclization or stereochemical byproducts (e.g., diastereomers) can reduce yield. Solvent selection (e.g., water for solubility) and post-reaction crystallization conditions (e.g., cold filtration) also influence purity .

Q. What purification methods are effective for isolating this compound?

Crystallization is a standard method. After acidification with HCl, heating the slurry to 50°C ensures complete dissolution, followed by slow cooling to precipitate the hydrochloride salt. Cold washing with 1.0 M HCl minimizes residual solvents and byproducts . Challenges include managing the compound’s hygroscopicity and solubility in polar solvents. Column chromatography may be required if stereochemical impurities (e.g., epimerization at the piperidine or pyrrolidinone moieties) persist .

Q. How can researchers validate the purity and identity of this compound?

Analytical techniques include:

- HPLC : To quantify purity (>95%) and detect impurities (e.g., unreacted starting materials or diastereomers) .

- NMR : ¹H/¹³C NMR confirms stereochemistry, particularly the (R)-configuration at the hydroxy group and piperidine ring conformation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolves structural ambiguities, such as hydrogen bonding between the hydroxy group and carbonyl oxygen .

Q. What safety precautions are necessary when handling this compound?

While specific GHS data for this compound is limited, related piperidine/pyrrolidinone hydrochlorides may cause respiratory or skin irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to analogous compounds’ safety protocols, such as avoiding inhalation and using ethanol/water mixtures for spill cleanup .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) is ideal for determining absolute configuration, hydrogen bonding networks, and lattice packing. For example, the hydroxy group’s orientation and its interaction with the carbonyl oxygen can be validated via hydrogen bond distances (e.g., 2.7–3.0 Å). Twinning or low-resolution data may require iterative refinement using programs like Olex2 .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

- Target Selection : Prioritize receptors where pyrrolidin-2-one derivatives show activity (e.g., α1-adrenergic receptors for cardiovascular effects) .

- In Vitro Assays : Measure binding affinity (e.g., radioligand displacement) and functional activity (e.g., cAMP modulation).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxy group alkylation) to assess impact on potency .

- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions may arise from stereochemical impurities or assay variability. Strategies include:

Q. What strategies improve stability during formulation studies?

Q. How can computational modeling guide the design of derivatives with enhanced efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.